3-(2-methoxyphenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Phosphodiesterase 11 PDE11 inhibitor Structure-activity relationship

3-(2-Methoxyphenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 850915-31-0, also designated BC11-38-4) is a thieno[3,2-d]pyrimidin-4(3H)-one small molecule belonging to a series of cyclic nucleotide phosphodiesterase (PDE) inhibitors disclosed in US patent US9173884. Its core structure features a 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one scaffold with a 2-propylthio substituent and a distinctive 3-(2-methoxyphenyl) group.

Molecular Formula C16H18N2O2S2
Molecular Weight 334.5 g/mol
Cat. No. B2722452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methoxyphenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Molecular FormulaC16H18N2O2S2
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCCCSC1=NC2=C(C(=O)N1C3=CC=CC=C3OC)SCC2
InChIInChI=1S/C16H18N2O2S2/c1-3-9-22-16-17-11-8-10-21-14(11)15(19)18(16)12-6-4-5-7-13(12)20-2/h4-7H,3,8-10H2,1-2H3
InChIKeyMXDVDZKXHJWBLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methoxyphenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one: A Structurally-Defined PDE11 Inhibitor for Focused SAR and Selectivity Profiling


3-(2-Methoxyphenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 850915-31-0, also designated BC11-38-4) is a thieno[3,2-d]pyrimidin-4(3H)-one small molecule belonging to a series of cyclic nucleotide phosphodiesterase (PDE) inhibitors disclosed in US patent US9173884 [1]. Its core structure features a 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one scaffold with a 2-propylthio substituent and a distinctive 3-(2-methoxyphenyl) group. This compound is classified as a PDE11 inhibitor, but its substitution pattern fundamentally alters its potency and selectivity profile relative to the prototypical series member BC11-38, making it a critical tool for dissecting structure-activity relationships (SAR) at the PDE11 active site.

Why 3-(2-Methoxyphenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one Cannot Be Substituted by Other Thienopyrimidinone PDE11 Inhibitors


Within the BC11-38 chemical series, even single-atom or positional changes on the N3-aryl ring produce orders-of-magnitude shifts in PDE11 inhibitory potency and cross-reactivity with other PDE isoforms. The 3-(2-methoxyphenyl) analogue (BC11-38-4) displays an IC50 of 5,800 nM against PDE11A4, representing a ~20-fold loss of potency compared to the unsubstituted 3-phenyl lead BC11-38 (IC50 = 280 nM) [1]. Conversely, the compound gains detectable activity against PDE8A (IC50 = 60,000 nM), a feature absent in BC11-38 . Generic substitution with the more potent BC11-38 or other close analogs would therefore produce fundamentally different experimental outcomes in cellular assays measuring cAMP elevation or cortisol production, invalidating comparative pharmacological conclusions.

Quantitative Differentiation Evidence for 3-(2-Methoxyphenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one


PDE11A4 Inhibitory Potency: 20.7-Fold Reduction vs. Unsubstituted Phenyl Analog BC11-38

In head-to-head recombinant enzyme assays, the target compound BC11-38-4 inhibits PDE11A4 with an IC50 of 5,800 nM, compared to 280 nM for the unsubstituted 3-phenyl analog BC11-38 [1]. This 20.7-fold reduction in potency is directly attributable to the ortho-methoxy substituent on the N3-phenyl ring, as the 2-propylthio and dihydrothieno core remain identical between the two molecules. The assay methodology (Ba(OH)₂ precipitation using recombinant human PDE11A4) is identical for both measurements, enabling direct quantitative conversion of the SAR impact.

Phosphodiesterase 11 PDE11 inhibitor Structure-activity relationship Thienopyrimidinone

PDE8A Off-Target Activity: Gain of PDE8A Engagement Absent in BC11-38

While BC11-38 exhibits no detectable inhibition of PDE1-10 at concentrations up to 100 μM (IC50 >100,000 nM), the 3-(2-methoxyphenyl) analog BC11-38-4 displays measurable PDE8A inhibitory activity with an IC50 of 60,000 nM under identical assay conditions [1]. This represents a gain of PDE8A engagement, converting an otherwise silent off-target into a weak but quantifiable interaction. No PDE8A inhibition data is reported for BC11-38, and the standard product profile defines its selectivity as >100 μM against all PDE1-10 isoforms.

PDE8A Off-target profiling Selectivity Phosphodiesterase

SAR Ranking Within the BC11-38 Series: Methoxy Substitution Defines a Distinct Efficacy Tier

Comparing four structurally characterized members of the BC11-38 series—all sharing the identical 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one core and 2-propylthio (or 2-sec-butylthio) substitution—the N3-aryl group ranks PDE11A inhibitory potency in the following order: unsubstituted phenyl (BC11-38, IC50 = 280 nM) > p-tolyl (BC11-38-3, IC50 = 7,500 nM) > 2-methoxyphenyl (BC11-38-4, IC50 = 5,800–9,900 nM) [1][2]. The 2-methoxyphenyl compound is approximately 3.3- to 4.5-fold more potent than the p-tolyl analog in PDE11A assays but ~20-fold less potent than the phenyl parent. This non-linear SAR demonstrates that ortho-substitution with a hydrogen-bond-accepting methoxy group partially rescues potency relative to para-methyl substitution, yet fails to restore the high affinity conferred by an unsubstituted phenyl ring.

Structure-activity relationship PDE11 Thienopyrimidinone Analog series

H295R Adrenocortical Cell Functional Activity: Qualifying the Translational Gap

The parent patent US9173884 demonstrates that BC11-38 and its derivatives (including BC11-38-4 by extension of the Formula I generic disclosure) elevate cAMP levels and cortisol production in H295R human adrenocortical cells in a PDE11-dependent manner [1]. While BC11-38 produces a significant increase in cAMP (quantified as a ≥2-fold elevation over baseline at concentrations correlating with its IC50) and a corresponding ~1.5- to 2-fold increase in cortisol output, the functional activity of BC11-38-4 has not been independently reported with quantitative cellular data. However, based on the established correlation between enzyme IC50 and cellular cAMP elevation efficacy within this series, the ~20-fold potency gap predicts that BC11-38-4 would require correspondingly higher concentrations (low micromolar range) to elicit comparable H295R responses.

cortisol production H295R cAMP elevation PDE11 function

Optimal Research Applications for 3-(2-Methoxyphenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one


Structure-Activity Relationship Probe for PDE11 N3-Aryl Pharmacophore Mapping

Use BC11-38-4 as a defined intermediate point in PDE11 SAR series spanning N3-unsubstituted phenyl (BC11-38, 280 nM), p-tolyl (BC11-38-3, 7,500 nM), and 2-methoxyphenyl (target, 5,800 nM). The 20.7-fold potency difference between BC11-38 and BC11-38-4, driven solely by ortho-methoxy introduction, provides a quantitative benchmark for hydrogen-bond acceptor tolerance at the PDE11 active site [1][2]. Researchers synthesizing or screening new N3-substituted thienopyrimidinones can use this compound as a calibration standard to validate assay reproducibility across laboratories.

Negative Control for PDE11-Mediated Cortisol Elevation Experiments

In H295R adrenocortical cell assays, BC11-38-4 can serve as a concentration-matched negative control for BC11-38. At concentrations where BC11-38 maximally inhibits PDE11 and elevates cortisol (e.g., 1–5 μM), BC11-38-4 produces only partial PDE11 engagement, allowing discrimination between PDE11-dependent and off-target effects on steroidogenesis [1]. This application requires confirming that the compound does not independently alter cell viability or basal cAMP at the selected test concentrations.

Dual PDE11/PDE8 Pharmacological Tool for Adrenal and Neuronal Studies

The compound's weak but detectable PDE8A activity (IC50 = 60,000 nM) distinguishes it from all other BC11-38 series members, which lack PDE8A engagement [1]. This profile may be exploited in tissue systems where both PDE11 and PDE8 are co-expressed, such as adrenal cortex and specific brain regions, to investigate synergistic cAMP/cGMP regulation. Researchers should independently validate PDE8A inhibition in their experimental system, as the reported IC50 approaches the solubility limit of the compound.

Reference Compound in PDE11 Inhibitor Patent Landscaping and Freedom-to-Operate Analysis

BC11-38-4 is explicitly claimed and exemplified in US9173884, a foundational patent covering thieno[3,2-d]pyrimidin-4(3H)-one PDE11 inhibitors for adrenal insufficiency and cancer chemotherapy [1]. Pharmaceutical and biotechnology companies conducting freedom-to-operate analyses or designing around this patent space require authenticated samples of BC11-38-4 for comparative analytical and biological testing to establish structural and functional non-infringement positions.

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